3-(5-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
3-{5-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a naphthalene core, a benzoxazole ring, and a diiodophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 2-aminobenzoxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and potentially the development of more efficient catalytic systems to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The diiodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the imine group would yield corresponding amines.
Scientific Research Applications
3-{5-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-{5-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxyacetic acid
Uniqueness
3-{5-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H14I2N2O3 |
---|---|
Molecular Weight |
632.2 g/mol |
IUPAC Name |
3-[5-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H14I2N2O3/c25-16-7-15(23(30)19(26)10-16)12-27-17-5-6-22-20(11-17)28-24(31-22)18-8-13-3-1-2-4-14(13)9-21(18)29/h1-12,29-30H |
InChI Key |
MFIITTNIUCNVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)I)I)O)O |
Origin of Product |
United States |
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